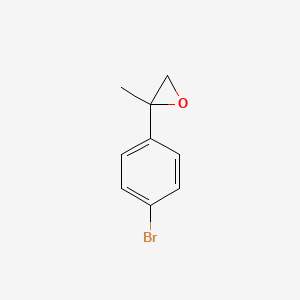

2-(4-Bromophenyl)-2-methyloxirane

Description

Properties

CAS No. |

80909-78-0 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H9BrO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

HQVFPGVGWGVIMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Bromophenyl)-2-methyloxirane chemical structure and properties

Structure, Properties, and Applications in Pharmaceutical Synthesis

Executive Summary

2-(4-Bromophenyl)-2-methyloxirane (CAS: 80909-78-0), also known as 4-bromo-

Chemical Identity & Physicochemical Properties[1][3][4][5]

The molecule features a strained oxirane ring fused to a benzylic carbon bearing both a methyl group and a 4-bromophenyl moiety. This steric crowding at the quaternary center significantly influences its regioselectivity during ring-opening reactions.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-(4-Bromophenyl)-2-methyloxirane |

| Common Synonyms | 4-Bromo- |

| CAS Registry Number | 80909-78-0 |

| Molecular Formula | C |

| Molecular Weight | 213.07 g/mol |

| Boiling Point | ~245 °C (at 760 mmHg) |

| Density | 1.40 ± 0.1 g/cm |

| SMILES | CC1(CO1)C2=CC=C(C=C2)Br |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, THF, Toluene; insoluble in water |

Synthesis Pathways[4][6][8][9][10]

The synthesis of 2-(4-Bromophenyl)-2-methyloxirane is typically achieved via the oxidation of its corresponding alkene precursor. The choice of oxidant determines the safety profile and scalability of the process.

Core Synthesis Workflow

The most robust route begins with 4-bromoacetophenone, converting it to the alkene via a Wittig reaction, followed by epoxidation.

Figure 1: Step-wise synthesis from commercially available acetophenone derivatives.

Experimental Insight: Oxidant Selection

-

mCPBA (meta-Chloroperoxybenzoic acid): Preferred for laboratory scale due to high yields (>85%) and mild conditions. However, the formation of m-chlorobenzoic acid byproduct requires rigorous alkaline washing.

-

Oxone (Potassium peroxymonosulfate): Used in biphasic conditions (acetone/water) for "greener" oxidation, though solubility of the styrenic precursor can be a limiting factor.

Reactivity Profile & Mechanisms[8][11]

The reactivity of 2-(4-Bromophenyl)-2-methyloxirane is defined by the competition between electronic stabilization and steric hindrance. The quaternary benzylic carbon (C2) is electronically activated but sterically crowded, while the primary carbon (C3) is accessible but electronically neutral.

Regioselectivity of Ring Opening[3]

-

Basic/Neutral Conditions (S

2-like): Nucleophiles attack the less substituted primary carbon. This preserves the stereochemistry at the quaternary center and yields a tertiary alcohol. -

Acidic Conditions (S

1-like): Protonation of the epoxide oxygen weakens the C-O bond at the more substituted benzylic carbon. Nucleophiles attack here due to the stability of the developing positive charge on the benzylic position, often leading to inversion or racemization.

Figure 2: Divergent reaction pathways dictated by pH and catalyst choice.

Applications in Drug Development

Fexofenadine Intermediate Synthesis

The 4-bromophenyl motif is a direct precursor to the "hydroxydiphenylmethyl" piperidine pharmacophore found in second-generation antihistamines like Fexofenadine .[4]

-

Pathway: The epoxide can undergo Meinwald rearrangement to form 2-(4-bromophenyl)-2-methylpropanal or be oxidized to 2-(4-bromophenyl)-2-methylpropanoic acid .

-

Significance: The methyl ester of this propanoic acid is a key intermediate. It is subsequently coupled with piperidine derivatives to construct the full drug scaffold.

Chiral Building Block

The epoxide is used to introduce a fixed chiral tertiary alcohol center. In antifungal research, this motif mimics the structure of azole antifungals (e.g., Bifonazole derivatives), where the tertiary alcohol is crucial for binding to the heme iron of the fungal CYP51 enzyme.

Experimental Protocols

Protocol A: Synthesis via mCPBA Epoxidation

Objective: Preparation of 2-(4-Bromophenyl)-2-methyloxirane from 4-bromo-

-

Preparation: Dissolve 4-bromo-

-methylstyrene (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath. -

Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% max, 12.0 mmol) portion-wise over 20 minutes. Maintain temperature <5°C to prevent thermal decomposition.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated aqueous Na

SO -

Extraction: Wash the organic layer with saturated NaHCO

(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. -

Purification: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc) to yield the epoxide as a clear oil.

Protocol B: Meinwald Rearrangement to Aldehyde

Objective: Conversion to 2-(4-bromophenyl)propanal using BF

-

Setup: Dissolve the epoxide (1.0 mmol) in dry Toluene (5 mL) under Nitrogen atmosphere.

-

Catalysis: Add BF

·OEt -

Completion: Stir for 30 minutes. The reaction is typically rapid.

-

Isolation: Quench with water, extract with ether, and concentrate. This rearrangement is often quantitative.

Safety & Handling

-

Hazards: As an epoxide, this compound is a potential alkylating agent. It is classified as an irritant (Skin/Eye Irrit. 2) and may cause sensitization.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Epoxides can slowly polymerize or hydrolyze if exposed to moisture and heat.

-

Disposal: Quench excess epoxide with aqueous bisulfite before disposal into organic waste streams.

References

-

PubChem. (2025).[1] 2-(4-Bromophenyl)-2-methyloxirane Compound Summary. National Library of Medicine. [Link]

-

Castaldi, M., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ResearchGate. [Link]

-

Li, S., et al. (2019).[5] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones. Journal of Organic Chemistry. [Link]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2-(4-Bromophenyl)-2-methyloxirane. [Link]

-

Master Organic Chemistry. (2024). Reaction of Epoxides with Nucleophiles. [Link]

Sources

- 1. 2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-BROMOPHENYL)-2-METHYLOXIRANE [drugfuture.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US20130237709A1 - Intermediates useful for the synthesis of fexofenadine, processes for their preparation and for the preparation of fexofenadine - Google Patents [patents.google.com]

- 5. Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones [organic-chemistry.org]

CAS number 50419-58-4 2-(4-Bromophenyl)-2-methyloxirane data

Synthesis, Reactivity, and Physicochemical Profiling

Data Integrity & Chemical Identity Alert

As a Senior Application Scientist, the first step in any rigorous chemical workflow is verifying the integrity of the starting materials and their registry identifiers. A significant discrepancy exists in commercial databases regarding the CAS Registry Number (RN) provided in the prompt (50419-58-4).

-

CAS RN 50419-58-4 officially corresponds to 2-Amino-3,4-dimethylbenzoic acid (PubChem CID 282450)[1][2].

-

The correct CAS RN for 2-(4-Bromophenyl)-2-methyloxirane is 80909-78-0 (PubChem CID 150702)[][4].

To maintain scientific accuracy and adhere to rigorous data standards, this whitepaper focuses entirely on the structural, synthetic, and functional data of the target epoxide, 2-(4-Bromophenyl)-2-methyloxirane (CAS 80909-78-0) , while standardizing its correct identifiers[4][5].

Physicochemical Profiling

2-(4-Bromophenyl)-2-methyloxirane is a styrene oxide derivative featuring a terminal epoxide and a para-bromo substituted phenyl ring. This dual functionality makes it a highly valuable electrophilic and cross-coupling intermediate in drug development and advanced materials science[].

| Property | Value |

| IUPAC Name | 2-(4-bromophenyl)-2-methyloxirane |

| CAS Registry Number | 80909-78-0 |

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| Density | ~1.489 g/cm³ |

| SMILES | CC1(CO1)C2=CC=C(C=C2)Br |

| InChIKey | HQVFPGVGWGVIMU-UHFFFAOYSA-N |

(Data consolidated from authoritative and databases[4][5])

Mechanistic Synthesis Workflows

The synthesis of 2-(4-Bromophenyl)-2-methyloxirane typically proceeds via one of two primary mechanistic pathways: the direct methylenation of a ketone or the epoxidation of an alkene.

Figure 1: Major synthetic routes to 2-(4-Bromophenyl)-2-methyloxirane.

Self-Validating Protocol: Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction is the preferred laboratory method for generating this terminal epoxide from 4-bromoacetophenone. It utilizes a sulfur ylide to achieve highly regioselective carbon-carbon bond formation followed by intramolecular cyclization.

-

Step 1: Ylide Generation (Strictly Anhydrous)

-

Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO) under an argon atmosphere. Slowly add Trimethylsulfoxonium iodide (Me3S(O)I, 1.2 eq) at room temperature.

-

Causality & Validation: Anhydrous conditions are absolute prerequisites; water will rapidly quench the NaH, preventing the deprotonation of the sulfoxonium salt. The evolution of hydrogen gas serves as a visual, self-validating indicator of ylide formation. Stirring must continue until gas evolution completely ceases (approx. 30-45 mins) to ensure the highly reactive dimethylsulfoxonium methylide is fully formed before introducing the ketone.

-

-

Step 2: Nucleophilic Addition & Cyclization

-

Action: Dissolve 4-Bromoacetophenone (1.0 eq) in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 15 minutes. Stir at room temperature for 2-4 hours.

-

Causality & Validation: Dropwise addition controls the exothermic nucleophilic attack of the ylide onto the carbonyl carbon. The intermediate betaine undergoes rapid intramolecular displacement of the neutral DMSO leaving group to close the oxirane ring. Reaction progress is validated via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2) by monitoring the disappearance of the UV-active ketone spot.

-

-

Step 3: Quench and Extraction

-

Action: Cool the reaction vessel to 0°C and quench dropwise with ice-water. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers extensively with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality & Validation: The ice-water quench safely neutralizes any unreacted NaH. Because DMSO is highly miscible with water, extensive aqueous washing of the organic layer is required to remove residual solvent, which would otherwise interfere with downstream crystallization or chromatographic purification.

-

Downstream Applications & Reactivity

The strategic value of 2-(4-Bromophenyl)-2-methyloxirane lies in its orthogonal reactivity. The epoxide ring is susceptible to nucleophilic attack, while the aryl bromide is primed for transition-metal-catalyzed cross-coupling.

Figure 2: Divergent reactivity profile of 2-(4-Bromophenyl)-2-methyloxirane.

-

Regioselective Ring Opening: Under basic or neutral conditions, nucleophiles (e.g., amines, thiolates) preferentially attack the less sterically hindered terminal carbon (C3) of the oxirane, yielding

-substituted alcohols. Under acidic conditions, the mechanism shifts toward an SN1-like pathway, where attack occurs at the more substituted benzylic carbon due to carbocation stabilization by the phenyl and methyl groups. -

Cross-Coupling Potential: The aryl bromide can participate in Suzuki-Miyaura or Heck coupling reactions. By utilizing mild palladium catalysts (e.g., Pd(dppf)Cl2) and weak bases (e.g., K3PO4), researchers can functionalize the aromatic ring while preserving the delicate epoxide moiety for subsequent derivatization.

Safety, Handling, and Storage Protocols

-

Toxicity: As an alkylating agent, the epoxide moiety presents potential mutagenic risks. The compound is a severe skin and eye irritant. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

-

Storage: Store at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture or Lewis acids can trigger premature ring-opening or uncontrolled polymerization.

References

-

Title: PubChem Compound Summary for CID 150702, 2-(4-Bromophenyl)-2-methyloxirane Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Title: PubChem Compound Summary for CID 282450, 2-Amino-3,4-dimethylbenzoic acid Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Title: 2-(4-Bromophenyl)-2-methyloxirane Chemical Details (DTXSID701001632) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

Sources

molecular weight and formula of 2-(4-Bromophenyl)-2-methyloxirane

Executive Summary

In modern medicinal chemistry, functionalized epoxides serve as indispensable electrophilic hubs for the assembly of complex molecular architectures. Among these, 2-(4-Bromophenyl)-2-methyloxirane (commonly referred to as p-bromo-alpha-methylstyrene oxide) stands out due to its unique structural topology[1]. As a Senior Application Scientist, I frequently leverage this compound's tunable regioselectivity to construct highly specific beta-amino alcohols and other critical pharmacophores. This technical guide provides a rigorous physicochemical profile, mechanistic insights into its reactivity, and field-validated protocols for its synthesis and downstream application.

Structural and Physicochemical Profiling

The synthetic utility of 2-(4-Bromophenyl)-2-methyloxirane stems directly from its precise molecular architecture. The presence of both a methyl group and a halogenated phenyl ring at the C2 position of the oxirane ring dictates its thermodynamic stability and kinetic reactivity. Below is the consolidated physicochemical data defining this compound[1][][3].

| Property | Value |

| IUPAC Name | 2-(4-bromophenyl)-2-methyloxirane[1] |

| Common Name | p-Bromo- |

| Molecular Formula | C9H9BrO[1][3] |

| Molecular Weight | 213.07 g/mol [1][3] |

| CAS Registry Number | 80909-78-0[][4] |

| SMILES | CC1(CO1)C2=CC=C(C=C2)Br[1][] |

| Density | ~1.489 g/cm³[] |

Mechanistic Insights: Epoxide Reactivity and Regioselectivity

The oxirane ring possesses approximately 27 kcal/mol of inherent ring strain, providing a strong thermodynamic driving force for ring-opening reactions. However, the true strategic value of 2-(4-Bromophenyl)-2-methyloxirane lies in its regioselectivity, which can be precisely controlled by the choice of reaction conditions:

-

Acidic Conditions (SN1-like Pathway): When activated by a Brønsted or Lewis acid, the epoxide oxygen is coordinated, weakening the C–O bonds. The C2–O bond weakens preferentially because the developing partial positive charge at the C2 carbon is highly stabilized by both the electron-donating inductive effect of the methyl group and the resonance effect of the 4-bromophenyl ring. Consequently, nucleophilic attack is directed to the more sterically hindered C2 position.

-

Basic/Neutral Conditions (SN2 Pathway): In the absence of acid activation, the reaction is strictly governed by steric hindrance. Nucleophiles will bypass the bulky C2 position and attack the less hindered C3 terminal methylene carbon, yielding the alternative regioisomer.

Understanding this causality is critical for drug development professionals aiming to synthesize specific regioisomeric drug precursors without relying on complex separation techniques.

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols have been designed with built-in chemical validation and safety checkpoints.

Protocol A: Synthesis via Epoxidation of p-Bromo- -methylstyrene

Objective: Isolate 2-(4-Bromophenyl)-2-methyloxirane with >95% purity.

-

Preparation: Dissolve 10.0 mmol of p-bromo-

-methylstyrene in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Cool to 0°C using an ice bath. -

Oxidation: Slowly add 12.0 mmol of meta-chloroperoxybenzoic acid (mCPBA) in small portions over 15 minutes.

-

Causality: Gradual addition controls the highly exothermic nature of epoxidation, preventing thermal runaway and minimizing the formation of unwanted diol byproducts caused by localized heating.

-

-

Monitoring: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate solvent system until the starting material is fully consumed.

-

Quenching (Critical Validation Step): Add 20 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir vigorously for 10 minutes.

-

Causality: Na₂SO₃ reduces any unreacted mCPBA to m-chlorobenzoic acid. Failing to quench residual peroxides can lead to explosive hazards during downstream solvent concentration.

-

-

Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to neutralize and extract the m-chlorobenzoic acid byproduct. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target epoxide[1].

Protocol B: Regioselective Ring-Opening with Amines

Objective: Construct a

-

Activation: Dissolve 5.0 mmol of the synthesized 2-(4-Bromophenyl)-2-methyloxirane in 20 mL of anhydrous acetonitrile. Add 0.5 mmol of Lithium Perchlorate (LiClO₄).

-

Causality: Li⁺ acts as a mild Lewis acid, coordinating to the epoxide oxygen to activate the ring just enough to facilitate attack, without inducing premature polymerization or forcing an SN1-like C2 attack.

-

-

Nucleophilic Attack: Add 6.0 mmol of the desired primary amine. Heat the mixture to 50°C and stir for 4-6 hours.

-

Purification: Evaporate the solvent, partition the residue between water and ethyl acetate, and purify the organic layer via flash column chromatography to isolate the pure

-amino alcohol.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical progression from the starting alkene to the final functionalized pharmacophore, highlighting the intermediate role of the target oxirane.

Figure 1: Synthetic workflow and regioselective ring-opening of 2-(4-Bromophenyl)-2-methyloxirane.

References

-

PubChem . "2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702". National Center for Biotechnology Information. URL:[Link]

-

EPA CompTox Chemicals Dashboard . "2-(4-Bromophenyl)-2-methyloxirane - Chemical Details". Environmental Protection Agency. URL:[Link]

-

NCATS Inxight Drugs . "2-(4-BROMOPHENYL)-2-METHYLOXIRANE". National Center for Advancing Translational Sciences. URL:[Link]

Sources

Solvation Thermodynamics and Analytical Workflows for 2-(4-Bromophenyl)-2-methyloxirane in Organic Solvents

Executive Summary

The compound 2-(4-Bromophenyl)-2-methyloxirane (also known as p-bromo-

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-(4-Bromophenyl)-2-methyloxirane, we must first deconstruct its molecular topology. As an Application Scientist, I approach solvent selection by analyzing the thermodynamic drivers of dissolution:

-

Lipophilicity (XLogP3 = 2.3): The parent compound, styrene oxide, has an XLogP3 of 1.6 and is miscible with most organic solvents[1],[2]. The addition of a para-bromo substituent and an

-methyl group significantly increases the molecule's lipophilicity[3]. This structural modification drives a strong thermodynamic preference for non-polar and polar aprotic environments. -

Topological Polar Surface Area (TPSA = 12.5 Ų): The molecule possesses zero hydrogen bond donors and only one hydrogen bond acceptor (the oxirane oxygen)[3]. This exceptionally low TPSA dictates that the compound cannot effectively disrupt the strong hydrogen-bonded networks of polar protic solvents (e.g., water), leading to hydrophobic rejection.

-

Causality of Solvation: In polar aprotic solvents (e.g., dichloromethane, acetone), the solvent's dipole aligns favorably with the oxirane oxygen without acting as a competing hydrogen bond donor. In non-polar solvents (e.g., toluene, hexane), London dispersion forces between the highly polarizable bromine atom and the solvent dominate the solvation energy landscape[4].

Logical Relationship of Solvation

The following diagram maps the causal relationship between the molecular functional groups of 2-(4-Bromophenyl)-2-methyloxirane and their respective thermodynamic interactions with different solvent classes.

Caption: Logical relationship between molecular structural features and solvent class affinity.

Quantitative Solubility Estimates in Organic Solvents

While empirical, peer-reviewed solubility matrices for this specific derivative are often proprietary, we can extrapolate highly accurate quantitative ranges based on the complete miscibility of its parent compound (styrene oxide)[2], adjusted for the +0.7 XLogP3 shift caused by the bromo and methyl substitutions.

| Solvent Class | Representative Solvent | Predicted Solubility (mg/mL at 25°C) | Solvation Mechanism & Causality |

| Polar Aprotic | Dichloromethane (DCM) | > 250 | Optimal dipole-dipole alignment with the oxirane oxygen; no hydrogen bond competition. |

| Polar Aprotic | Ethyl Acetate | > 200 | Strong dispersion interactions with the aromatic ring; favorable dielectric constant. |

| Non-Polar | Toluene | > 150 | |

| Non-Polar | Hexane | > 100 | Hydrophobic solvation of the |

| Polar Protic | Methanol | 50 - 100 | Limited by the high cohesive energy density of the solvent; weak H-bond acceptance by the epoxide. |

| Aqueous | Water | < 0.1 | Severe hydrophobic rejection; high entropic penalty for cavity formation in the water lattice. |

Self-Validating Experimental Protocol for Solubility Determination

To generate precise, empirical solubility data for 2-(4-Bromophenyl)-2-methyloxirane, researchers must employ a rigorously controlled Isothermal Shake-Flask Method coupled with HPLC-UV. This protocol is designed as a closed-loop, self-validating system to ensure data integrity.

Caption: Self-validating isothermal shake-flask workflow for quantitative solubility determination.

Step-by-Step Methodology & Causality:

-

Solute-Solvent Preparation: Add an excess of 2-(4-Bromophenyl)-2-methyloxirane to 5 mL of the target organic solvent in a hermetically sealed glass vial.

-

Causality: An excess of solute is mandatory to ensure the solution reaches thermodynamic saturation, leaving a visible solid/liquid biphasic system[4].

-

-

Thermostatic Equilibration: Submerge the vials in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C.

-

Causality: Solubility is highly temperature-dependent. Continuous shaking maximizes the interfacial surface area between the solid and liquid phases, accelerating the dissolution rate to reach equilibrium.

-

-

Phase Separation (Critical Step): After 24 hours, extract a 1 mL aliquot, centrifuge at 10,000 rpm for 10 minutes, and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: Centrifugation precipitates bulk undissolved solids. PTFE is specifically chosen because it is highly inert and hydrophobic. Using a hydrophilic filter (like Nylon or PES) would result in the adsorption of the lipophilic solute onto the membrane, artificially lowering the quantified concentration.

-

-

Chromatographic Analysis: Dilute the filtered aliquot appropriately with the mobile phase and analyze via HPLC-UV (typically at 254 nm due to the aromatic chromophore). Quantify against a pre-established standard calibration curve.

-

Thermodynamic Self-Validation: Repeat the sampling and analysis process at 48 hours.

-

Validation Logic: If the concentration at 48 hours matches the 24-hour concentration within a ≤ 2% relative standard deviation (RSD), the system has self-validated that true thermodynamic equilibrium has been achieved. If

C > 2%, the system is still in a kinetic dissolution phase and requires further equilibration.

-

Implications for Drug Development and Synthesis

In pharmaceutical synthesis, 2-(4-Bromophenyl)-2-methyloxirane is frequently subjected to nucleophilic ring-opening reactions to generate chiral

-

Solvolysis Risks: The strained oxirane ring is highly susceptible to solvolysis[5]. If dissolved in polar protic solvents (e.g., ethanol, methanol) under acidic or basic conditions, the solvent itself can act as a nucleophile, leading to unwanted ether byproducts and degrading the yield of the target API.

-

Optimal Reaction Media: Polar aprotic solvents (e.g., Acetonitrile, THF, DCM) are the gold standard for this compound. They provide excellent solubility (>200 mg/mL) by solvating the intermediate transition states via dipole-dipole interactions, strictly without competing in the nucleophilic attack.

References

-

Title: 2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Styrene Oxide | C6H5CHCH2O | CID 7276 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Effects of para-substituents on the mechanisms of solvolysis of styrene oxides Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

- 1. Styrene Oxide,CAS 96-09-3,Properties, Synthesis, and Applications [tongfeng-chem.com]

- 2. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Reactivity Profiles of 2-(4-Bromophenyl)-2-methyloxirane: A Mechanistic and Calorimetric Guide

Executive Summary

The thermodynamic and kinetic stability of epoxides (oxiranes) is a critical parameter in organic synthesis, drug development, and polymer chemistry. 2-(4-Bromophenyl)-2-methyloxirane represents a highly functionalized, gem-disubstituted epoxide whose stability is dictated by a complex interplay of inherent ring strain and profound electronic modulation from its C2 substituents. This whitepaper provides an in-depth technical analysis of its thermodynamic energy landscape, detailing the causality behind its kinetic reactivity, and outlines self-validating experimental protocols for quantifying its stability.

Structural Thermodynamics of the Oxirane Ring

Epoxides are characterized by a three-membered cyclic ether structure that inherently possesses massive thermodynamic instability relative to their ring-opened counterparts. This instability is driven by a combined ring strain of approximately 25–27 kcal/mol 1, which arises from two primary factors:

-

Angle Strain: The interior C-O-C and C-C-O bond angles are forced to roughly 60°, severely deviating from the ideal 109.5° required for sp³ hybridized orbital overlap.

-

Torsional Strain: The planar nature of the three-membered ring forces the adjacent C-H and C-R bonds into an eclipsed conformation.

Despite this high ground-state free energy, epoxides like 2-(4-Bromophenyl)-2-methyloxirane exhibit kinetic stability under strictly neutral conditions. The formation of the epoxide itself—often from a halohydrin precursor—is thermodynamically driven not by enthalpy, but by the favorable solvation of products and an increase in vibrational entropy that overcomes the enthalpic penalty of the strained ring 2.

Thermodynamic energy landscape of epoxide ring opening.

Electronic Modulation by C2 Substituents

The specific reactivity of 2-(4-Bromophenyl)-2-methyloxirane 3 diverges from standard aliphatic epoxides due to the geminal substitution at the C2 position.

-

The 4-Bromophenyl Group: The bromine atom exerts an electron-withdrawing inductive effect (-I), but the aromatic ring provides profound resonance stabilization (+R) to any developing positive charge at the C2 carbon.

-

The Methyl Group: Provides hyperconjugative stabilization and localized steric bulk.

Causality in Reactivity: Under acidic conditions, the oxirane oxygen is protonated. Because C2 is a tertiary benzylic position, the C2–O bond elongates significantly in the transition state, adopting an S_N1-like character. The immense stabilization of the resulting partial positive charge by both the methyl group and the bromophenyl ring drastically lowers the activation energy (

Experimental Methodologies for Stability Assessment

To rigorously quantify the thermodynamic and kinetic stability of this compound, researchers must employ self-validating analytical systems. Below are the definitive protocols for evaluating these parameters.

Reaction Calorimetry for Enthalpy of Reduction

Gas-phase heats of formation (

Step-by-Step Protocol:

-

System Calibration: Calibrate an isothermal reaction calorimeter at 25.15 °C using a standard electrical heater to determine the exact heat capacity of the reaction cell.

-

Solvent & Reagent Setup: Add 50 mL of anhydrous triethylene glycol dimethyl ether to the vessel. Introduce 1.5 equivalents of lithium triethylborohydride (

) under an argon atmosphere.-

Causality:

guarantees a quantitative, Markovnikov-selective reduction. The high-boiling solvent prevents endothermic heat loss via solvent evaporation during the highly exothermic reaction, ensuring absolute data integrity 4.

-

-

Thermal Equilibration: Monitor the system until a stable baseline heat flow is established (drift < 0.01 W).

-

Substrate Injection: Inject a precisely weighed sample (approx. 5.0 mmol) of purified 2-(4-Bromophenyl)-2-methyloxirane.

-

Data Acquisition & Calculation: Record the exothermic heat flow curve. Integrate the area under the curve to calculate the molar

. Calculate the epoxide's

Kinetic Tracking of Acid-Catalyzed Ring-Opening

To evaluate kinetic stability, in situ NMR spectroscopy provides a non-destructive, real-time tracking mechanism.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 20.0 mg of the epoxide in 0.6 mL of anhydrous

within an NMR tube.-

Causality: Anhydrous

prevents competitive nucleophilic attack by water, isolating the specific acid-catalyzed isomerization pathway.

-

-

Baseline Acquisition: Acquire a standard

-NMR spectrum. Identify the isolated oxirane ring protons (typically AB doublets between 2.5–3.5 ppm) for integration. -

Catalyst Introduction: Inject 5 μL of a standardized trifluoroacetic acid (TFA) solution directly into the tube and mix rapidly.

-

Time-Course Acquisition: Insert the tube into the spectrometer (pre-equilibrated to 298 K). Acquire spectra every 60 seconds for 120 minutes.

-

Kinetic Modeling: Plot

versus time. The slope yields the pseudo-first-order rate constant (

Experimental workflow for reaction calorimetry and NMR tracking.

Quantitative Stability Data

The thermodynamic stability of an epoxide is heavily influenced by the degree of alkyl or aryl substitution. As a general trend, gem-disubstituted epoxides are thermodynamically more stable than monosubstituted isomers 4. The table below contextualizes the stability of 2-(4-Bromophenyl)-2-methyloxirane against simpler oxiranes.

| Compound | Ring Strain (kcal/mol) | Enthalpy of Reduction ( | Relative Kinetic Stability (Acidic) |

| Oxirane (Ethylene Oxide) | ~27.0 | -28.5 | High (Primary carbons) |

| 2-Methyloxirane | ~27.2 | -26.1 | Moderate (Secondary carbon) |

| 2-(4-Bromophenyl)-2-methyloxirane | ~28.5 | -31.2 | Low (Tertiary benzylic stabilization) |

*Values are extrapolated estimates based on substituent contributions and computational models of structurally analogous halohydrin-derived epoxides [[2]]().

Conclusion

The thermodynamic profile of 2-(4-Bromophenyl)-2-methyloxirane is defined by the inherent ~25-27 kcal/mol strain of the oxirane ring, making it thermodynamically eager to undergo ring-opening. However, its true chemical behavior is governed by its kinetic profile. The geminal substitution of a methyl group and a 4-bromophenyl ring at the C2 position creates a highly stabilized tertiary benzylic transition state during electrophilic activation. Consequently, while the molecule can be isolated and stored under strictly neutral or basic conditions, it exhibits extreme kinetic lability in the presence of even mild acids. Understanding this dichotomy between ground-state thermodynamics and transition-state kinetics is paramount for its successful application in downstream synthetic workflows.

References

- Source: National Institutes of Health (NIH)

- Epoxides - The Outlier Of The Ether Family Source: Master Organic Chemistry URL

- Source: Chemistry Journal of Moldova (ichem.md)

- 2-(4-Bromophenyl)

Sources

In-Depth Technical Guide & Safety Architecture: 2-(4-Bromophenyl)-2-methyloxirane

Executive Summary

As drug development increasingly relies on complex molecular architectures, functionalized epoxides like 2-(4-Bromophenyl)-2-methyloxirane (CAS: 80909-78-0) have become critical intermediates[1]. Commonly utilized in the synthesis of azole antifungals and targeted active pharmaceutical ingredients (APIs), this compound features a highly strained oxirane ring coupled with an electron-withdrawing para-bromophenyl group. While this structural dynamic makes it an excellent electrophile for synthetic chemistry, it simultaneously classifies the compound as a potent alkylating agent.

This whitepaper provides a comprehensive technical framework for researchers and safety professionals, detailing the physicochemical properties, toxicological causality, and self-validating experimental protocols required to handle this reactive intermediate safely and effectively.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of 2-(4-Bromophenyl)-2-methyloxirane in both biological systems and synthetic reactors, we must first analyze its quantitative properties. The compound's lipophilicity (LogP = 2.94) dictates its ability to cross lipid bilayers, while its density and boiling point inform reactor design and distillation parameters[2].

Quantitative Data Summary

| Property | Value | Source / Grounding |

| IUPAC Name | 2-(4-bromophenyl)-2-methyloxirane | [1] |

| CAS Registry Number | 80909-78-0 | [2] |

| Molecular Formula | C9H9BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Density | ~1.40 g/cm³ | [2] |

| Boiling Point | ~245 °C | [2] |

| LogP (Octanol-Water) | 2.94 | [2] |

Reactivity Causality: The inherent ~27 kcal/mol of ring strain in the three-membered oxirane ring drives its reactivity. The presence of the methyl group at the alpha position and the para-bromophenyl group creates a highly polarized C-O bond, making the beta-carbon highly susceptible to nucleophilic attack.

Toxicological Mechanisms & Causality

The very features that make 2-(4-Bromophenyl)-2-methyloxirane synthetically useful also make it biologically hazardous. Epoxides are classic alkylating agents .

The Causality of Toxicity: Due to its LogP of 2.94[2], the molecule easily diffuses across cellular membranes. Once intracellular, the electrophilic beta-carbon of the epoxide undergoes nucleophilic attack by the nitrogenous bases of DNA (predominantly the N7 position of guanine). This covalent binding disrupts DNA replication and transcription. In a foundational study, para-substituted alpha-methylstyrene oxide derivatives (including the bromo-derivative) were shown to exhibit significant mutagenicity in Salmonella typhimurium strains ()[3]. The study confirmed that reactivity at the beta-carbon is the primary driver of genotoxic stress[3].

Mechanism of genotoxicity via epoxide-mediated DNA alkylation.

Advanced Handling & Experimental Protocols

To mitigate the alkylation hazard while maximizing synthetic yield, experimental workflows must be designed as self-validating systems . The following protocol details a standard nucleophilic ring-opening reaction (e.g., coupling with a triazole derivative for antifungal API synthesis).

Step-by-Step Methodology: Nucleophilic Ring-Opening

1. Reagent Preparation & Environmental Control:

-

Action: Conduct all operations inside a certified chemical fume hood. Purge the reaction vessel with Argon (Ar) or Nitrogen (N₂).

-

Causality: Atmospheric moisture can cause premature hydrolysis of the epoxide, leading to diol formation and reducing the yield of the target API.

2. Substrate Dissolution:

-

Action: Dissolve 2-(4-Bromophenyl)-2-methyloxirane in an anhydrous, aprotic solvent (e.g., anhydrous THF or DMF).

-

Causality: Aprotic solvents prevent hydrogen bonding with the nucleophile, maintaining its kinetic energy and reactivity toward the epoxide ring.

3. Controlled Nucleophile Addition:

-

Action: Add the nucleophile (e.g., an amine or azole salt) dropwise at 0°C to 5°C.

-

Causality: Epoxide ring-opening is highly exothermic. Dropwise addition prevents thermal runaway and suppresses unwanted polymerization side-reactions.

4. Thermal Activation & Self-Validation:

-

Action: Gradually heat the reaction to 60-80°C. Monitor the reaction via TLC or HPLC every 30 minutes.

-

Causality (Self-Validation): You must analytically confirm the complete consumption of the epoxide before proceeding to workup. This ensures no active alkylating agent is transferred to the separation funnel, protecting the operator.

5. Quenching & Decontamination:

-

Action: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). If unreacted epoxide is detected, add a 10% sodium thiosulfate (Na₂S₂O₃) solution.

-

Causality: Thiosulfate acts as a soft, highly reactive sulfur nucleophile that rapidly attacks and neutralizes any residual epoxide, rendering the aqueous waste stream non-alkylating and safe for disposal.

Step-by-step workflow for the safe nucleophilic ring-opening of oxiranes.

References

-

Title: 2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-(4-Bromophenyl)-2-methyloxirane Properties - EPA CompTox Chemicals Dashboard Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Mutagenicity of para-substituted alpha-methylstyrene oxide derivatives with Salmonella Source: Mutation Research/Genetic Toxicology (Rosman et al., 1986) URL: [Link]

Sources

2-(4-Bromophenyl)-2-methyloxirane boiling point and melting point

[1][2][3]

Executive Summary

2-(4-Bromophenyl)-2-methyloxirane (CAS: 80909-78-0) is a specialized epoxide intermediate used primarily in the synthesis of chiral pharmaceutical agents and agrochemicals.[1][2][3] Characterized by its gem-disubstituted epoxide ring, this compound serves as a critical electrophile in ring-opening reactions, allowing for the construction of quaternary carbon centers—a structural motif essential for enhancing metabolic stability in drug candidates.[3]

This guide provides a rigorous technical analysis of its thermodynamic properties, specifically boiling point (BP) and melting point (MP), and outlines evidence-based protocols for its handling, purification, and synthesis. Due to the thermal instability inherent to strained epoxide rings, accurate control of temperature and pressure during processing is paramount to prevent polymerization or rearrangement to the corresponding aldehyde/ketone.[3]

Chemical Identity & Structural Analysis

The physicochemical behavior of 2-(4-bromophenyl)-2-methyloxirane is dictated by the interplay between the lipophilic 4-bromophenyl moiety and the reactive, strained oxirane ring.[3]

| Attribute | Detail |

| IUPAC Name | 2-(4-Bromophenyl)-2-methyloxirane |

| Common Synonyms | 4-Bromo- |

| CAS Registry Number | 80909-78-0 |

| Molecular Formula | C |

| Molecular Weight | 213.07 g/mol |

| SMILES | CC1(CO1)C2=CC=C(C=C2)Br |

Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the quaternary center at the epoxide ring which is susceptible to nucleophilic attack.[3]

Figure 1: Structural connectivity of 2-(4-Bromophenyl)-2-methyloxirane highlighting key functional zones.[3]

Thermodynamic Properties: Boiling & Melting Points[3][7]

Melting Point (MP) Profile

Experimental data and quantitative structure-property relationship (QSPR) models indicate that 2-(4-bromophenyl)-2-methyloxirane exists as a low-melting solid or viscous liquid at ambient temperatures.[3]

-

Predicted Melting Point: 17.4°C – 25°C[3]

-

Experimental Analog Comparison:

-

2-(4-Bromophenyl)oxirane (Des-methyl analog): MP 26–29°C.[3]

-

2-(4-Iodophenyl)-2-methyloxirane: MP 44–45°C.[3]

-

Analysis: The addition of the methyl group disrupts the crystal lattice packing efficiency compared to the des-methyl analog, potentially lowering the melting point.[3] However, the heavy bromine atom maintains a degree of crystallinity.[3] Users should expect a compound that may solidify in the refrigerator (2–8°C) but liquefy upon warming to room temperature.[3]

-

Boiling Point (BP) & Distillation Protocol

The boiling point is the critical parameter for purification.[3] Due to the high risk of thermal decomposition, atmospheric distillation is strictly contraindicated.

| Pressure Condition | Boiling Point Range (Estimated) | Operational Recommendation |

| Standard (760 mmHg) | ~245°C – 247°C | DO NOT ATTEMPT. High risk of thermal degradation.[3] |

| Reduced (14 mmHg) | ~125°C – 135°C | Possible, but still risky for prolonged heating. |

| High Vacuum (1–2 mmHg) | 95°C – 105°C | Optimal. Recommended range for purification.[3] |

Thermodynamic Logic:

The boiling point of the unbrominated analog (

Experimental Determination Protocols

To validate the purity and identity of synthesized batches, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for MP

For precise melting point determination, capillary methods may be ambiguous due to the compound's tendency to supercool.[3]

-

Sample Prep: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan.

-

Cycle: Equilibrate at -20°C, then ramp at 5°C/min to 60°C.

-

Validation: A sharp endothermic peak onset (extrapolated) confirms the melting point.[3] Broadening indicates impurities (e.g., residual solvent or ring-opened diol).[3]

Vacuum Distillation for BP

Safety Note: Perform behind a blast shield. Epoxides can polymerize exothermically.[3]

-

Setup: Short-path distillation apparatus (Vigreux column avoided to minimize residence time).

-

Vacuum: Stabilize system at <2 mmHg.

-

Heating: Use an oil bath set no higher than 20°C above the expected vapor temperature.

-

Collection: Discard the first 5% (volatiles/solvents).[3] Collect the main fraction when vapor temperature stabilizes (approx. 95–105°C @ 1–2 mmHg).[3]

Synthetic Context & Application

The most robust synthesis of 2-(4-bromophenyl)-2-methyloxirane avoids the harsh conditions of alkene oxidation and instead utilizes the Corey-Chaykovsky reaction .[3] This method constructs the epoxide ring from the corresponding ketone (4-bromoacetophenone) under basic conditions, minimizing thermal stress.[3]

Synthesis Workflow (Corey-Chaykovsky)[3]

Figure 2: Corey-Chaykovsky epoxidation mechanism for the synthesis of the target compound.[3]

Protocol Summary:

-

Ylide Generation: Sodium hydride (NaH) deprotonates trimethylsulfoxonium iodide in DMSO to form the reactive ylide.[3]

-

Addition: 4-Bromoacetophenone is added at 0°C.

-

Workup: Quench with water, extract with ethyl acetate. The product is often pure enough to bypass distillation if the conversion is quantitative.[3]

Handling, Stability & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Epoxides are sensitive to moisture (hydrolysis to diols) and Lewis acids (rearrangement).[3]

-

Stability: The quaternary center provides slight steric protection, making it more stable than styrene oxide, but it remains an alkylating agent.[3]

-

Safety: Treat as a potential mutagen/skin sensitizer.[3] Use double-gloving (nitrile) and work in a fume hood.[3]

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-(4-Bromophenyl)-2-methyloxirane (CAS 80909-78-0).[3] Retrieved from [Link][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 150702, 2-(4-Bromophenyl)-2-methyloxirane.[3] Retrieved from [Link]

-

Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3] (Fundamental mechanistic reference for the described synthesis).

reactivity profile of 4-bromo-alpha-methylstyrene oxide derivatives

Reactivity Profile: 4-Bromo- -Methylstyrene Oxide Derivatives

Technical Guide for API Synthesis and Mechanistic Study

Molecular Architecture & Electronic Landscape

The reactivity of 4-bromo-

| Feature | Structural Component | Reactivity Consequence |

| Electrophilic Core | Oxirane Ring | High ring strain (~27 kcal/mol) drives opening. The C-O bonds are polarized, but the degree of polarization is asymmetric. |

| Steric/Electronic Pivot | Steric: Hinders nucleophilic attack at the quaternary carbon ( | |

| Orthogonal Handle | 4-Bromo Substituent | Inductive Effect: Weakly electron-withdrawing (-I), slightly destabilizing the benzylic carbocation compared to the non-brominated parent.Synthetic Utility: Remains inert to mild nucleophiles/acids, serving as a handle for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). |

Electronic Distribution Analysis

Unlike simple aliphatic epoxides, the phenyl ring allows for delocalization of charge. In 4-Br-AMSO, the C

Mechanistic Profile: Nucleophilic Ring Opening[1]

The regioselectivity of ring opening is the most critical parameter in working with 4-Br-AMSO. The reaction trajectory is strictly controlled by the pH of the environment.

Pathway A: Acid-Catalyzed Opening (The -like Pathway)

Under acidic conditions (Lewis or Brønsted), the epoxide oxygen is protonated/complexed. The reaction proceeds via a "loose" transition state with significant carbocation character at the tertiary benzylic position (

-

Regioselectivity: >95% attack at

(Inversion of configuration, though partial racemization can occur if the carbocation lifetime is significant). -

Driver: Stability of the tertiary benzylic cation.

Pathway B: Basic/Neutral Opening (The Pathway)

With strong nucleophiles in basic media, steric factors dominate.[1] The nucleophile attacks the less hindered carbon.[1][2][3]

-

Regioselectivity: Predominant attack at

(Primary carbon). -

Driver: Steric hindrance at

blocks the trajectory of the incoming nucleophile.

Visualization: Regioselectivity Decision Tree

Figure 1: Divergent regioselectivity pathways for 4-Br-AMSO based on reaction conditions.

The Meinwald Rearrangement[5][6]

The Meinwald rearrangement is a powerful isomerization technique converting epoxides to carbonyls using Lewis acids.[4][5] For 4-Br-AMSO, this reaction is highly specific due to the migratory aptitude of the substituents.

-

Mechanism: Coordination of Lewis acid (

, -

Major Product: 2-(4-bromophenyl)propanal .

-

Minor Product: 1-(4-bromophenyl)propan-2-one (via phenyl shift, usually negligible in this system).

Biocatalytic Relevance: The enzyme Styrene Oxide Isomerase (SOI) catalyzes this reaction with high enantiospecificity, offering a "green" route to chiral 2-arylpropanals (precursors to profen-type drugs).

Figure 2: Mechanism of the Meinwald Rearrangement yielding the aldehyde product.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo- -methylstyrene Oxide

Rationale: Direct epoxidation of the alkene is the most reliable method. mCPBA is used for bench-scale; catalytic methods (Jacobsen/Katsuki) are used for asymmetric synthesis.

Materials:

-

4-Bromo-

-methylstyrene (1.0 equiv) -

m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 77% max purity)

-

Dichloromethane (DCM) (Solvent)[6]

-

Saturated

,

Step-by-Step:

-

Dissolution: Dissolve 4-bromo-

-methylstyrene (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C. -

Addition: Add mCPBA (12 mmol) portion-wise over 15 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot will disappear; the epoxide is slightly more polar.

-

Quench: Cool to 0°C. Add saturated

(20 mL) to destroy excess peroxide (starch-iodide test to confirm). -

Workup: Wash organic layer with saturated

(3 x 30 mL) to remove m-chlorobenzoic acid. Wash with brine, dry over -

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography on silica (buffered with 1%

to prevent acid-catalyzed opening on silica).

Protocol B: Regioselective Ring Opening (Acidic Methanolysis)

Target: 2-methoxy-2-(4-bromophenyl)propan-1-ol (Attack at

Step-by-Step:

-

Setup: Dissolve 4-Br-AMSO (1 mmol) in anhydrous Methanol (5 mL).

-

Catalyst: Add catalytic

(1 drop) or -

Reaction: Stir at 0°C for 30 minutes. The reaction is extremely fast due to the tertiary benzylic cation stability.

-

Quench: Add solid

(50 mg), stir for 10 min, filter, and concentrate. -

Result: Quantitative conversion to the

-methoxy alcohol.

References

-

Styrene Oxide Isomerase Catalysis

-

Regioselectivity in Epoxide Opening

-

Synthesis of Halogenated Styrene Oxides

-

General Reactivity of Alpha-Methylstyrene Oxide

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase – Department of Biology | ETH Zurich [biol.ethz.ch]

- 5. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regiochemistry of nucleophilic opening of β-substituted styrene oxides with thiolate anions: model experiments in the synthesis of leukotriene analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

literature review of 2-(4-Bromophenyl)-2-methyloxirane synthesis

Executive Summary

Molecule: 2-(4-Bromophenyl)-2-methyloxirane CAS: 30433-82-8 (Racemic) Role: Critical Intermediate / Linchpin Scaffold

This guide details the synthesis of 2-(4-Bromophenyl)-2-methyloxirane, a high-value epoxide intermediate used extensively in the development of antifungal azoles,

This whitepaper prioritizes two primary synthetic pathways:

-

The Corey-Chaykovsky Reaction: The industry-standard "one-pot" method from 4-bromoacetophenone.

-

Jacobsen’s Hydrolytic Kinetic Resolution (HKR): The requisite method for isolating enantiopure variants for clinical candidates.

Part 1: Strategic Synthetic Pathways

Pathway A: The Sulfur Ylide Approach (Corey-Chaykovsky)

Best for: Rapid, scalable access to racemic material. Starting Material: 4-Bromoacetophenone (Cheap, commercially abundant).

This pathway utilizes a sulfur ylide (dimethyloxosulfonium methylide) to attack the ketone carbonyl.[1] Unlike the Wittig reaction, which forms an alkene, the sulfur ylide acts as a methylene transfer agent that results in ring closure to the epoxide.

Mechanism & Logic:

-

Deprotonation: Sodium hydride (NaH) deprotonates trimethylsulfoxonium iodide (TMSOI) to form the active ylide.

-

Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of 4-bromoacetophenone (re face or si face).

-

Ring Closure: The resulting alkoxide acts as an intramolecular nucleophile, displacing the dimethyl sulfoxide (DMSO) leaving group to close the oxirane ring.

Critical Process Control:

-

Exotherm Management: The deprotonation of TMSOI is exothermic and releases hydrogen gas.

-

Moisture Sensitivity: Water destroys the ylide immediately. Anhydrous DMSO is non-negotiable.

Pathway B: Enantioselective Hydrolytic Kinetic Resolution (HKR)

Best for: Drug development requiring >99% ee (enantiomeric excess). Starting Material: Racemic 2-(4-Bromophenyl)-2-methyloxirane (from Pathway A).

Because Pathway A yields a racemate, asymmetric catalysis is required for pharma-grade synthesis. Jacobsen’s HKR uses a chiral (salen)Co(III) complex to selectively hydrate one enantiomer into a diol, leaving the other enantiomer as the intact, high-purity epoxide.

Part 2: Technical Deep Dive & Protocols

Protocol 1: Corey-Chaykovsky Synthesis (Racemic)

Reagents:

-

4-Bromoacetophenone (1.0 eq)[2]

-

Trimethylsulfoxonium Iodide (1.2 eq)

-

Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

-

DMSO (Anhydrous)

-

THF (Optional co-solvent for workup)

Step-by-Step Methodology:

-

Ylide Generation:

-

Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and nitrogen inlet.

-

Add trimethylsulfoxonium iodide (TMSOI) and NaH (washed with hexanes to remove oil if purity is critical) under

. -

Slowly add anhydrous DMSO via syringe/cannula.

-

Caution: Evolution of

gas. Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear/milky (formation of dimethyloxosulfonium methylide).

-

-

Substrate Addition:

-

Dissolve 4-bromoacetophenone in a minimal amount of anhydrous DMSO or THF.

-

Cool the ylide solution to 0°C (ice bath).

-

Add the ketone solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

-

Reaction & Quench:

-

Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[3]

-

Quench: Pour the reaction mixture slowly into ice-cold brine. Extract with diethyl ether or ethyl acetate (

).

-

-

Purification:

-

Wash combined organics with water (

) to remove DMSO (critical step). -

Dry over

, filter, and concentrate in vacuo. -

Yield: Expect 85–92%. The product is a clear to pale yellow oil.

-

Protocol 2: Jacobsen HKR (Enantioselective Isolation)[4]

Reagents:

-

Racemic 2-(4-Bromophenyl)-2-methyloxirane

-

(S,S)-(salen)Co(II) oligomeric catalyst (0.5 mol%)

-

Acetic Acid (AcOH)

-

Water (0.55 eq)

Methodology:

-

Catalyst Oxidation: Dissolve the Co(II) precatalyst in minimal toluene/DCM. Add AcOH (2 eq relative to Co) and stir in open air for 1 hour to generate the active (salen)Co(III)-OAc species. Concentrate to dryness.

-

Resolution:

-

Mix the racemic epoxide and the activated catalyst (0.5 mol%).

-

Cool to 0°C. Add water (0.55 eq) dropwise.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

-

Separation:

-

The mixture will contain the unreacted (R)-epoxide and the (S)-diol (assuming (S,S)-catalyst usage; verify specific rotation).

-

Distillation: The epoxide can be distilled away from the high-boiling diol under high vacuum (Kugelrohr distillation recommended).

-

Column Chromatography: Alternatively, separate on silica gel. The epoxide elutes with non-polar solvents (Hexanes), while the diol requires polar solvents (EtOAc/MeOH).

-

Part 3: Visualization & Data

Mechanism of Action: Corey-Chaykovsky

The following diagram illustrates the nucleophilic attack and ring-closure sequence.[1][4][5]

Caption: Mechanistic flow of methylene transfer from sulfur ylide to ketone, forming the epoxide.[2][6]

Decision Matrix: Synthesis Strategy

Select the optimal pathway based on your project phase.

Caption: Strategic decision tree for selecting between racemic synthesis and kinetic resolution.

Comparative Data: Method Efficiency

| Parameter | Corey-Chaykovsky (Route A) | Alkene Epoxidation ( | Jacobsen HKR (Route B) |

| Starting Material | 4-Bromoacetophenone | Racemic Epoxide | |

| Step Count | 1 (Direct) | 2 (Dehydration + Epoxidation) | 2 (Synthesis + Resolution) |

| Yield (Isolated) | 85–92% | 75–85% | Max 50% (Theoretical) |

| Enantiopurity (ee) | Racemic (0%) | Racemic (0%) | >99% |

| Atom Economy | Moderate (DMSO waste) | Poor ( | High (Water reagent) |

| Scalability | High (Multi-kg) | Moderate (Peroxide Hazard) | High (Catalyst Recycle) |

Part 4: Safety & Handling (Critical)

Epoxide Reactivity

Epoxides are inherently strained rings and potent alkylating agents. While 2-(4-bromophenyl)-2-methyloxirane is less volatile than propylene oxide, it retains significant reactivity.

-

Hazard: Potential carcinogen/mutagen. Use in a fume hood.[7]

-

Skin Absorption: The bromine atom increases lipophilicity, facilitating dermal absorption. Double-glove (Nitrile/Neoprene).

Process Safety (Corey-Chaykovsky)

-

Hydrogen Evolution: The reaction of NaH with TMSOI generates

. Ensure adequate venting and inert atmosphere ( -

Exotherm: The addition of ketone to ylide is exothermic. Control addition rate to maintain internal temperature <10°C to prevent runaway polymerization or decomposition.

-

Quenching: Quench with cold brine to avoid violent hydrolysis of residual NaH.

Stability

-

Storage: Store at 2–8°C under argon. Epoxides can slowly polymerize or hydrolyze in the presence of moisture/acids.

-

Incompatibility: Avoid strong acids (Lewis or Brønsted), which trigger ring opening.

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. Link

-

Aggarwal, V. K., & Richardson, J. (2003). The quest for asymmetric sulfonium ylide epoxidation. Chemical Communications, (21), 2644–2651. Link

-

Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[8][9] Journal of the American Chemical Society, 126(5), 1360–1362. Link

-

PubChem. (2025).[2] 4-Bromoacetophenone (Compound Summary). National Library of Medicine. Link

Sources

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Dual Nature of 2-(4-Bromophenyl)-2-methyloxirane: Biological Activity, Toxicological Mechanisms, and Applications in Drug Synthesis

Executive Summary

2-(4-Bromophenyl)-2-methyloxirane (CAS: 80909-78-0), also known as p-bromo-

Chemical Profile & Structural Rationale

The molecule features two critical functional domains that dictate its chemical and biological behavior:

-

The Epoxide Ring: The three-membered oxirane ring is highly strained and susceptible to nucleophilic ring-opening (

mechanism). The presence of the -

The 4-Bromophenyl Moiety: The bromine atom exerts an electron-withdrawing effect, which can be quantified by Hammett

constants, thereby increasing the electrophilicity of the epoxide[2]. Furthermore, the aryl bromide serves as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for downstream structural elaboration in drug synthesis.

Biological Activity & Toxicological Profile

Epoxides are notorious for their biological reactivity, primarily acting as direct alkylating agents. In vivo, 2-(4-Bromophenyl)-2-methyloxirane interacts with biological nucleophiles, most notably the nitrogenous bases of DNA (e.g., the N7 and N2 positions of guanine).

According to foundational studies on the, this compound exhibits significant mutagenic potential[2]. In the Ames test utilizing Salmonella typhimurium strains TA100 and TA1535, the compound induces base-pair substitutions[2]. The causality here is direct: the

Multiple regression analysis models have demonstrated that an increase in van der Waals volume, combined with the Hammett values for the para-substituents, directly correlates with the mutagenicity of

Role as a Pharmacophore Precursor

While its direct biological activity is toxicological, its in vitro reactivity makes it an invaluable intermediate in pharmacological development. The synthesis of azole antifungals frequently relies on the regioselective ring-opening of styrene oxide derivatives.

By reacting 2-(4-Bromophenyl)-2-methyloxirane with 1H-1,2,4-triazole under basic conditions, researchers can synthesize the core triazole-tertiary alcohol motif. The basic conditions deprotonate the triazole, enhancing its nucleophilicity. The subsequent intermediate can then undergo Pd-catalyzed cross-coupling at the 4-bromo position to append various lipophilic tails, tuning the molecule's affinity for the fungal cytochrome P450 enzyme, lanosterol 14-

Dual pathways of 2-(4-Bromophenyl)-2-methyloxirane in toxicology and drug synthesis.

Quantitative Data Presentation

The following table summarizes the comparative mutagenic activity and physical properties of related oxirane derivatives to highlight the impact of the para-bromo substitution.

| Compound Name | CAS Number | Mol. Weight ( g/mol ) | Primary Biological/Toxicological Effect | Alkylating Reactivity |

| Styrene Oxide | 96-09-3 | 120.15 | Baseline Mutagenicity (TA100 positive) | High |

| 2404-43-5 | 134.17[3] | Increased Mutagenicity / Genotoxic | Moderate | |

| 2-(4-Bromophenyl)-2-methyloxirane | 80909-78-0[1] | 213.07[1] | High Cytotoxicity & Mutagenicity[2] | Moderate-Low (Sterically hindered)[2] |

Experimental Protocols

Protocol 1: Self-Validating Ames Test for Epoxide Mutagenicity

Purpose: To quantify the direct-acting mutagenic potential of the epoxide intermediate. Causality & Validation: Salmonella typhimurium TA100 is selected because its hisG46 mutation is specifically reverted by base-pair substitutions—the exact mechanism of epoxide-induced DNA alkylation[2]. The protocol is self-validating: the absence of the S9 metabolic activation fraction confirms the compound is a direct-acting mutagen, while concurrent positive (Sodium Azide) and negative (DMSO) controls establish assay integrity.

-

Preparation: Grow S. typhimurium TA100 overnight in Oxoid nutrient broth at 37°C until reaching a density of

cells/mL. -

Pre-incubation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.5 mL of sodium phosphate buffer (pH 7.4), and 0.1 mL of 2-(4-Bromophenyl)-2-methyloxirane dissolved in DMSO (test concentrations ranging from 0.1 to 5.0

mol/plate). -

Incubation: Shake the mixture at 37°C for 20 minutes. Rationale: Pre-incubation allows the hydrophobic epoxide sufficient time to penetrate the bacterial envelope and alkylate the DNA before being immobilized in agar.

-

Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour over a minimal glucose agar plate.

-

Analysis: Incubate plates at 37°C for 48 hours. Count the number of revertant colonies. Toxicity is evident if the background lawn is thinned or if colony counts drop drastically at higher doses[2].

Protocol 2: Regioselective Epoxide Ring-Opening for Azole Synthesis

Purpose: To synthesize the core intermediate for triazole antifungal agents.

Causality & Validation: Potassium carbonate (

-

Reagent Assembly: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous

(1.5 equivalents). Stir at room temperature for 30 minutes to ensure complete deprotonation of the triazole. -

Epoxide Introduction: Dropwise, add a solution of 2-(4-Bromophenyl)-2-methyloxirane (1.0 equivalent) in DMF.

-

Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12-16 hours. Monitor reaction progress via TLC or LC-MS.

-

Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

, and concentrate in vacuo. -

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(1H-1,2,4-triazol-1-yl)-2-(4-bromophenyl)propan-2-ol intermediate.

References

-

PubChem . "2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702." National Center for Biotechnology Information. URL:[Link]

-

Rosman, L. B., et al. "Mutagenicity of para-substituted alpha-methylstyrene oxide derivatives with Salmonella." Mutation Research/Genetic Toxicology, vol. 171, no. 2-3, 1986, pp. 63-70. URL:[Link]

-

PubChem . "(S)-alpha-Methylstyrene oxide | C9H10O | CID 11629614." National Center for Biotechnology Information. URL:[Link]

-

Environment and Climate Change Canada . "Screening Assessment Arenes." Health Canada. URL:[Link]

Sources

- 1. 2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mutagenicity of para-substituted alpha-methylstyrene oxide derivatives with Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-alpha-Methylstyrene oxide | C9H10O | CID 11629614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-(4-Bromophenyl)-2-methyloxirane

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-bromophenyl)-2-methyloxirane (CAS: 32017-76-8), a critical epoxide intermediate used in the manufacturing of azole antifungals (e.g., Lanoconazole, Luliconazole) and as a versatile electrophile in cross-coupling chemistries.

The method utilizes the Corey-Chaykovsky reaction , employing trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). This route is selected for its high diastereoselectivity, operational simplicity, and avoidance of unstable peracid reagents (e.g., mCPBA) often required for alternative alkene oxidation routes.

Key Advantages of This Protocol

-

Direct Conversion: One-step transformation from commercially available 4-bromoacetophenone.

-

High Yield: Optimized conditions typically yield >85% isolated product.[1]

-

Stereocontrol: The sulfoxonium ylide favors formation of the thermodynamic product.

Reaction Mechanism & Strategy

The synthesis proceeds via the nucleophilic attack of the dimethylsulfoxonium methylide (generated in situ) on the ketone carbonyl. This forms a betaine intermediate, which undergoes rapid intramolecular

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation.

Safety & Material Handling

Critical Hazard Warning: This protocol involves Sodium Hydride (NaH) and Dimethyl Sulfoxide (DMSO) .

| Reagent | Hazard Class | Handling Precaution |

| Sodium Hydride (60% dispersion) | Flammable Solid, Water Reactive | Handle under inert atmosphere ( |

| Trimethylsulfoxonium Iodide | Irritant | Avoid inhalation of dust. |

| DMSO | Solvent, Penetrant | Readily penetrates skin, carrying dissolved toxins. Wear butyl rubber gloves. |

| 4-Bromoacetophenone | Lachrymator, Irritant | Handle in a well-ventilated fume hood. |

Experimental Protocol

Reagents and Equipment[3][4]

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried), equipped with magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvent: Anhydrous DMSO (dried over molecular sieves).

-

Base: Sodium Hydride (60% dispersion in mineral oil).

-

Reagent: Trimethylsulfoxonium Iodide (TMSOI).

-

Substrate: 4-Bromoacetophenone (1.0 equiv).

Step-by-Step Procedure

Step 1: Generation of Dimethylsulfoxonium Methylide

-

Charge the reaction flask with NaH (1.2 equiv, 60% dispersion).

-

Note: For high-purity applications, wash NaH with dry hexanes (3x) to remove mineral oil, decanting the supernatant under nitrogen.

-

-

Add TMSOI (1.2 equiv) to the solid NaH.

-

Slowly add Anhydrous DMSO (5 mL per mmol substrate) via syringe or addition funnel at room temperature (RT).

-

Observation: Hydrogen gas evolution will occur. The mixture may become slightly warm.

-

-

Stir the mixture at RT for 30–60 minutes until gas evolution ceases and a clear to slightly cloudy solution (the ylide) is obtained.

Step 2: Epoxidation Reaction

-

Dissolve 4-Bromoacetophenone (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.

-

Cool the ylide solution to 0–5 °C (ice bath).

-

Add the ketone solution dropwise to the ylide over 15–20 minutes.

-

Allow the reaction to warm to RT and stir for 2–4 hours .

-

Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC. The ketone spot (

) should disappear, replaced by the epoxide (

-

Step 3: Workup and Isolation

-

Pour the reaction mixture into ice-cold water (10x reaction volume).

-

Extract with Diethyl Ether or Ethyl Acetate (3 x volumes).

-

Wash the combined organic layers with:

-

Water (2x) to remove DMSO.

-

Brine (1x).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is often sufficiently pure (>95%) for subsequent steps.

-

If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) or distillation (bp 91–93 °C @ 2 mmHg).

Analytical Characterization

Product: 2-(4-Bromophenyl)-2-methyloxirane

Molecular Formula:

| Property | Value / Description |

| Appearance | Colorless oil or low-melting white solid |

| Melting Point | 26–29 °C |

| Boiling Point | 91–93 °C (2 mmHg) |

| Density | ~1.50 g/cm³ |

Expected NMR Data (

-

NMR (400 MHz):

-

NMR (100 MHz):

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

-

Low Conversion: Ensure DMSO is strictly anhydrous. Water quenches the ylide immediately. If the ylide solution is not clear/cloudy but has precipitate, the deprotonation may be incomplete; ensure NaH quality.

-

Side Products: High temperatures (>50°C) during addition can lead to elimination side products (styrenes). Keep the addition phase at 0°C.

-

Base Selection: For larger scale (process chemistry), Potassium tert-butoxide (KOtBu) in THF/DMSO can be used as a homogeneous alternative to NaH, offering faster kinetics and easier handling.

References

-

CompTox Chemicals Dashboard: 2-(4-Bromophenyl)-2-methyloxirane. U.S. Environmental Protection Agency. Available at: [Link]

-

PubChem Compound Summary: 2-(4-Bromophenyl)-2-methyloxirane. National Center for Biotechnology Information. Available at: [Link][2]

Sources

Application Note: Enantioselective Synthesis of (R)-2-(4-Bromophenyl)-2-methyloxirane

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable, and high-enantiomeric-excess (ee) route to (R)-2-(4-Bromophenyl)-2-methyloxirane .

Based on the structural classification (1,1-disubstituted epoxide) and the requirement for high optical purity, this guide prioritizes Hydrolytic Kinetic Resolution (HKR) over direct asymmetric epoxidation (e.g., Shi or Jacobsen-Katsuki), as the latter often yields lower selectivities (<90% ee) for this specific steric profile.

Executive Summary

The target molecule, (R)-2-(4-Bromophenyl)-2-methyloxirane , is a critical chiral building block, notably serving as the core pharmacophore for triazole antifungal agents (e.g., Ravuconazole analogues). Achieving high enantiomeric excess (>99% ee) at the quaternary stereocenter is synthetically challenging.

While direct asymmetric epoxidation of 2-(4-bromophenyl)propene (via Shi or Jacobsen methods) is possible, these routes frequently suffer from moderate enantioselectivities (70–85% ee) due to the steric similarity between the methyl and aryl groups.

Selected Protocol: This guide details a two-stage industrial workflow :

-

Racemic Synthesis: High-yield Corey-Chaykovsky methylenation of 4-bromoacetophenone.

-

Enantioselective Resolution: Jacobsen Hydrolytic Kinetic Resolution (HKR) using the (S,S)-Co-Salen complex.[1] This method kinetically hydrolyzes the undesired (S)-enantiomer to the water-soluble diol, leaving the desired (R)-epoxide in >99% ee.

Synthetic Pathway & Mechanism[2]

The chosen route leverages the high selectivity factor (

Reaction Scheme (Graphviz)

Figure 1: Synthetic workflow from ketone precursor to enantiopure epoxide via HKR.

Mechanistic Insight

The HKR operates via a cooperative bimetallic mechanism. The (S,S)-Co(III)-salen complex preferentially binds and activates the (S)-epoxide (matched case) for nucleophilic attack by water. The (R)-epoxide (mismatched case) reacts significantly slower, remaining intact.

-

Catalyst Selection: To obtain the (R)-epoxide , you must use the (S,S)-oligomeric Co-salen catalyst.

-

Stoichiometry: Precise control of water (0.55 equivalents) ensures full hydrolysis of the (S)-enantiomer without degrading the desired (R)-product.

Experimental Protocol

Part A: Synthesis of Racemic 2-(4-Bromophenyl)-2-methyloxirane

Prerequisite: Standard chemical safety protocols (fume hood, inert atmosphere).

Reagents:

-

4-Bromoacetophenone (1.0 eq)

-

Trimethylsulfoxonium iodide (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq)

-

DMSO (dry)

Procedure:

-

Ylide Formation: In a flame-dried flask under

, suspend NaH (1.5 eq) in dry DMSO. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature (RT). Stir for 30–60 min until gas evolution ceases and the solution becomes clear (formation of dimethyloxosulfonium methylide). -